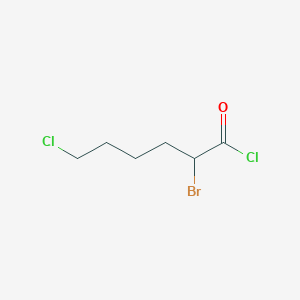

2-Bromo-6-chlorohexanoyl chloride

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-6-chlorohexanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrCl2O/c7-5(6(9)10)3-1-2-4-8/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXUDUZCKDYFPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)CC(C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571094 | |

| Record name | 2-Bromo-6-chlorohexanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41339-26-8 | |

| Record name | 2-Bromo-6-chlorohexanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Hydrolysis Mechanism of 2-Bromo-6-Chlorohexanoyl Chloride

Introduction

For researchers, scientists, and professionals in drug development, a profound understanding of the reactivity and degradation pathways of bifunctional molecules is paramount. 2-Bromo-6-chlorohexanoyl chloride, a halogenated acyl chloride, presents a compelling case study in reaction mechanisms due to the presence of two distinct halogen substituents. This guide provides an in-depth technical exploration of the hydrolysis mechanism of this compound, synthesizing established principles of physical organic chemistry with practical, field-proven insights. The interplay of inductive effects and neighboring group participation governs the transformation of this molecule in an aqueous environment, and a thorough comprehension of these factors is crucial for predicting its stability, reactivity, and potential for side reactions in various applications.

The Mechanistic Landscape of 2-Bromo-6-Chlorohexanoyl Chloride Hydrolysis

The hydrolysis of acyl chlorides is a cornerstone reaction in organic chemistry, typically proceeding through a nucleophilic addition-elimination pathway.[1] However, the presence of an α-bromo and an ω-chloro substituent in 2-bromo-6-chlorohexanoyl chloride introduces significant complexity, leading to a multi-faceted mechanistic landscape.

The Prevailing Pathway: Anchimeric Assistance by the α-Bromo Substituent

The dominant mechanistic feature in the hydrolysis of 2-bromo-6-chlorohexanoyl chloride is the neighboring group participation (NGP), or anchimeric assistance, of the α-bromo substituent.[2][3] This intramolecular catalysis significantly accelerates the rate of hydrolysis compared to its non-halogenated or even its α-chloro counterparts.

The mechanism unfolds as follows:

-

Intramolecular Nucleophilic Attack: The hydrolysis is initiated by the intramolecular attack of one of the lone pairs of the α-bromine atom on the electrophilic carbonyl carbon. This attack is faster than the intermolecular attack by a water molecule.

-

Formation of a Cyclic Halonium Ion Intermediate: This intramolecular attack leads to the formation of a five-membered α-bromonium ion intermediate, with the concomitant expulsion of the chloride ion.

-

Nucleophilic Opening of the Intermediate: A water molecule then attacks the carbonyl carbon of the highly reactive bromonium ion intermediate.

-

Proton Transfer and Product Formation: A final proton transfer step yields the 2-bromo-6-chlorohexanoic acid.

This anchimerically assisted pathway leads to an overall retention of configuration at the α-carbon, a hallmark of NGP involving a double inversion.[4] The rate enhancement provided by bromine is substantial, often in the order of 10³.[2]

Caption: Anchimeric assistance in the hydrolysis of 2-bromo-6-chlorohexanoyl chloride.

The Role of the 6-Chloro Substituent

The ω-chloro group at the 6-position is too distant to participate directly in the initial hydrolysis of the acyl chloride functionality. Its primary influence is a modest electron-withdrawing inductive effect, which slightly increases the electrophilicity of the carbonyl carbon. However, under certain conditions, particularly in less nucleophilic solvents or at elevated temperatures, the potential for intramolecular cyclization exists, where the carboxylate formed upon hydrolysis could displace the chloride to form a lactone. This, however, is considered a secondary and slower process compared to the rapid α-bromo assisted hydrolysis.

Data Presentation: The Impact of Halogen Substitution on Hydrolysis Rates

The following table provides a semi-quantitative comparison of the expected relative rates of hydrolysis for hexanoyl chloride and its halogenated derivatives, based on established principles of anchimeric assistance and inductive effects. The data is illustrative and serves to highlight the significant rate enhancement conferred by the α-bromo substituent.

| Compound | Key Substituent | Expected Relative Rate of Hydrolysis (k_rel) | Primary Mechanistic Contributor |

| Hexanoyl chloride | None | 1 | Standard Nucleophilic Addition-Elimination |

| 6-Chlorohexanoyl chloride | ω-Chloro | ~1-2 | Inductive Effect (minor) |

| 2-Chlorohexanoyl chloride | α-Chloro | ~10-50 | Weak Anchimeric Assistance/Inductive Effect |

| 2-Bromohexanoyl chloride | α-Bromo | ~1000 | Strong Anchimeric Assistance[2] |

| 2-Bromo-6-chlorohexanoyl chloride | α-Bromo, ω-Chloro | ~1000-2000 | Strong Anchimeric Assistance and minor Inductive Effect |

Experimental Protocols: A Guide to Studying the Hydrolysis Kinetically

A robust experimental design is critical to elucidating the kinetics of this rapid hydrolysis reaction. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the real-time progress of the reaction.[5][6]

Experimental Workflow: Kinetic Analysis via ¹H NMR Spectroscopy

Caption: Workflow for the kinetic study of hydrolysis using NMR spectroscopy.

Detailed Step-by-Step Methodology

1. Materials and Reagents:

-

2-bromo-6-chlorohexanoyl chloride (high purity)

-

Acetone-d₆ (anhydrous)

-

Deuterium oxide (D₂O)

-

3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) as an internal standard

-

High-quality 5 mm NMR tubes

2. Preparation of Stock Solutions:

-

Solution A (Substrate): Prepare a stock solution of 2-bromo-6-chlorohexanoyl chloride in anhydrous acetone-d₆. The concentration should be chosen to give a final concentration in the NMR tube that is easily detectable (e.g., 10-20 mM).

-

Solution B (Aqueous Phase): Prepare a stock solution of D₂O containing a known concentration of TSP as an internal standard.

3. NMR Spectrometer Setup:

-

Set the NMR spectrometer to the desired temperature and allow it to equilibrate.

-

Optimize shimming on a sample of the D₂O/acetone-d₆ solvent mixture to ensure high resolution.

4. Reaction Initiation and Data Acquisition:

-

Pre-cool both Solution A and Solution B to the reaction temperature.

-

In a pre-chilled NMR tube, rapidly add a known volume of Solution B to a known volume of Solution A.

-

Immediately place the NMR tube in the spectrometer and begin acquiring a series of ¹H NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate but could range from 30 seconds to a few minutes.

5. Data Analysis:

-

Process the acquired spectra (phasing, baseline correction).

-

Identify characteristic proton signals for the reactant (e.g., the α-proton) and the product.

-

Integrate the area of the chosen reactant peak relative to the integral of the TSP internal standard at each time point.

-

Convert the integral ratios to concentrations.

-

Plot the natural logarithm of the reactant concentration versus time. A linear plot will confirm pseudo-first-order kinetics.

-

The negative of the slope of this line will give the observed rate constant (k_obs).

Conclusion

The hydrolysis of 2-bromo-6-chlorohexanoyl chloride is a mechanistically rich process dominated by the powerful anchimeric assistance of the α-bromo substituent. This neighboring group participation leads to a significant rate enhancement compared to analogous non-brominated or ω-chlorinated acyl chlorides. While the 6-chloro group plays a minor electronic role in the initial hydrolysis, its presence offers potential for subsequent intramolecular reactions. A thorough understanding of these competing and contributing pathways, elucidated through rigorous kinetic studies as outlined in this guide, is essential for the effective application of this and similar bifunctional molecules in the fields of pharmaceutical and materials science.

References

-

Anchimeric Assistance (Neighboring Group Participation). (n.d.). Retrieved from [Link]

-

Dalal, M. (n.d.). Anchimeric Assistance. In A Textbook of Organic Chemistry – Volume 1. DALAL INSTITUTE. Retrieved from [Link]

-

Understanding Anchimeric Assistance. (n.d.). Scribd. Retrieved from [Link]

- Queen, A. (1967). Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry, 45(14), 1619-1629.

-

Queen, A. (1967). Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry, 45(14), 1619-1629. Retrieved from [Link]

- Kevill, D. N., & Kim, J. C. (1999). Correlation of the Rates of Solvolysis of Methyl Chloroformate with Solvent Properties. The Journal of Organic Chemistry, 64(26), 9493-9498.

-

Anchimeric Assistance. (2019, June 1). Chemistry LibreTexts. Retrieved from [Link]

-

DiVerdi, J. A. (n.d.). Exp. 21 NMR Study of a Reversible Hydrolysis Reaction. Retrieved from [Link]

-

Carroll, C. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

- Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296.

-

Investigation of the rates of hydrolysis of halogenoalkanes. (n.d.). Edexcel A-Level Chemistry. Retrieved from [Link]

- Walker, G. S., et al. (2007). Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. Chemical Research in Toxicology, 20(6), 876-886.

-

Hydrolysis of Halogenoalkanes. (n.d.). Perlego. Retrieved from [Link]

- Brown, C., & Colclough, M. E. (2000). Dynamic kinetic resolution in the hydrolysis of an α-bromo ester.

-

Comparing Rate of Hydrolysis of Acyl halides. (2021, September 14). Chemistry Stack Exchange. Retrieved from [Link]

- Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022, June 16). The Journal of Organic Chemistry, 87(13), 8492-8502.

- Liu, Q., & Margerum, D. W. (2001). Equilibrium and kinetics of bromine chloride hydrolysis. Environmental Science & Technology, 35(6), 1127-1133.

-

Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. Retrieved from [Link]

- Brown, D. A., & Hudson, R. F. (1953). The mechanism of hydrolysis of acid chlorides. Part VI. Formolysis of para-substituted benzoyl chlorides. Journal of the Chemical Society (Resumed), 102.

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. Anchimeric Assistance (Neighboring Group Participation) [research.cm.utexas.edu]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. scribd.com [scribd.com]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 2-bromo-6-chlorohexanoyl chloride

This guide provides a detailed examination of the chemical properties, reactivity, and critical safety protocols for 2-bromo-6-chlorohexanoyl chloride (CAS No: 41339-26-8). Designed for researchers and drug development professionals, this document synthesizes data from structurally similar compounds and established chemical principles to offer a comprehensive safety framework. Due to the limited availability of specific safety data for this compound, this guide employs a precautionary approach, inferring hazards based on its functional groups: an acyl chloride and alkyl halides. The acyl chloride moiety dictates the primary hazard profile, characterized by extreme reactivity with nucleophiles and severe corrosive properties.

Chemical Identity and Physicochemical Properties

2-bromo-6-chlorohexanoyl chloride is a bifunctional organic compound used in specialized chemical synthesis. Its structure incorporates a highly reactive acyl chloride group, making it a potent acylating agent, along with bromine and chlorine atoms on the alkyl chain.

| Property | Value | Source |

| CAS Number | 41339-26-8 | [1] |

| Molecular Formula | C₆H₉BrCl₂O | [1][2] |

| Molecular Weight | 247.94 g/mol | [1] |

| IUPAC Name | 2-bromo-6-chlorohexanoyl chloride | [2] |

| Synonyms | Hexanoyl chloride, 2-bromo-6-chloro- | [1] |

| Physical State | Assumed to be a liquid, based on similar compounds. | N/A |

| Storage Temperature | 2-8°C, Refrigerator | [1] |

Hazard Analysis and GHS Classification (Synthesized)

| Hazard Class | Category | Hazard Statement |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals. |

| Skin Corrosion / Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[3] |

| Serious Eye Damage / Irritation | Category 1 | H318: Causes serious eye damage.[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[5] |

Signal Word: Danger

Hazard Pictograms:

Key Hazard Statements:

-

Causes severe skin burns and eye damage by all exposure routes.[3][5]

-

Material is extremely destructive to the tissue of the mucous membranes and upper respiratory tract.[5]

-

May be harmful if swallowed.[3]

-

Lachrymator (substance which increases the flow of tears).[3][6]

The Chemistry of Reactivity and Incompatibility

The primary driver of 2-bromo-6-chlorohexanoyl chloride's hazardous nature is the electrophilicity of the carbonyl carbon in the acyl chloride group. This makes it highly susceptible to nucleophilic attack, leading to rapid and often exothermic reactions.

3.1. Reaction with Water Acyl halides react violently with water, including atmospheric moisture, in an irreversible hydrolysis reaction.[3][6] This reaction liberates highly corrosive hydrogen chloride (HCl) gas and the corresponding carboxylic acid. This reaction is the root cause of its severe corrosive effects on skin, eyes, and the respiratory tract.

Caption: Hydrolysis of 2-bromo-6-chlorohexanoyl chloride.

3.2. Incompatible Materials To prevent violent reactions, avoid contact with:

-

Water, Alcohols, Amines: These nucleophiles will react violently, liberating heat and corrosive gas.[4][6]

-

Strong Bases: Can cause violent decomposition.[6]

-

Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[7][8]

-

Metals: The compound and its acidic decomposition products can corrode metals.[6]

3.3. Hazardous Decomposition Products Under fire conditions, thermal decomposition will produce highly toxic and corrosive fumes.[3][9]

-

Carbon monoxide (CO) and Carbon dioxide (CO₂)

-

Hydrogen chloride (HCl) gas

-

Hydrogen bromide (HBr) gas

-

Phosgene[3]

Protocols for Safe Handling and Engineering Controls

A self-validating system of engineering controls and personal protective equipment is mandatory. All work must be conducted under the assumption that contact will occur and that procedures are in place to mitigate the consequences.

4.1. Engineering Controls

-

Chemical Fume Hood: All handling, including weighing and dispensing, must occur inside a certified chemical fume hood to control vapor and aerosol exposure.[6]

-

Inert Atmosphere: Handling and storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent degradation and reaction with atmospheric moisture.[6]

-

Safety Equipment: A safety shower and eyewash station must be immediately accessible and tested regularly.[3][7]

4.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][6]

-

Skin Protection:

-

Gloves: Wear heavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is recommended. Inspect gloves for any signs of degradation before use.[10]

-

Clothing: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron or suit is required.[11]

-

-

Respiratory Protection: If there is any risk of exposure outside a fume hood, a NIOSH-approved respirator with an acid gas cartridge is required.[6]

4.3. Safe Handling Workflow

The following workflow ensures multiple layers of safety during the handling and use of 2-bromo-6-chlorohexanoyl chloride.

Caption: Safe handling workflow for reactive acyl chlorides.

Emergency Response and First Aid

Immediate and decisive action is critical in the event of any exposure. Show the Safety Data Sheet to the attending medical professional.[6]

-

Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Call a POISON CENTER or doctor immediately.[3] Symptoms like pulmonary edema may be delayed.[12]

-

Skin Contact: Do not hesitate. Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[3] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[9]

-

Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. If the person is conscious, have them drink plenty of water. Never give anything by mouth to an unconscious person. Ingestion can cause severe damage and perforation of the esophagus or stomach.[3] Call a POISON CENTER or doctor immediately.

Spill Management and Waste Disposal

6.1. Accidental Release Measures

-

Evacuate all non-essential personnel from the area.

-

Ensure adequate ventilation and wear full PPE, including respiratory protection.

-

Prevent the spill from entering drains or waterways.[7]

-

For small spills, absorb with an inert, dry material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.[7]

-

For larger spills, contain the spill by bunding.[7]

-

Collect the absorbed material into a suitable, labeled container for disposal.

6.2. Disposal Considerations

-

All waste containing this chemical must be treated as hazardous.

-

Do not dispose of it down the drain.[11]

-

The material should be carefully neutralized (e.g., by slowly adding to a stirred solution of sodium bicarbonate) before disposal.

-

Dispose of waste through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[3][11]

Toxicological Profile (Inferred)

Specific toxicological data for 2-bromo-6-chlorohexanoyl chloride is not available. The following information is based on the known effects of acyl halides and halogenated hydrocarbons.[4][5]

-

Acute Effects: The primary acute effect from any route of exposure is severe corrosive burns. Inhalation can cause severe respiratory irritation, inflammation, pneumonitis, and potentially fatal pulmonary edema.[5] Eye contact will cause severe burns and may lead to permanent blindness.[3]

-

Chronic Effects: No data is available on carcinogenicity, mutagenicity, or reproductive toxicity.[3] Due to the reactive and corrosive nature of the compound, repeated low-level exposure is expected to cause irritation and damage to the tissues at the point of contact.

References

- 2-BROMO-6-CHLOROHEXANOYL CHLORIDE — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 21, 2026.

- TCI AMERICA. (2018, July 6). SAFETY DATA SHEET: 1-Bromo-6-chlorohexane. Spectrum Chemical.

- TCI Chemicals. (2025, February 11). SAFETY DATA SHEET: 6-Bromohexanoyl Chloride. TCI Chemicals.

- CATO Research Chemicals Inc. (2025, September 15). SAFETY DATA SHEET: 3-Bromo-2-chlorobenzoyl chloride.

- Pharmaffiliates. (n.d.). 2-Bromo-6-chlorohexanoyl Chloride. Retrieved March 21, 2026.

- Fisher Scientific. (2025, December 22).

- Merck Millipore. (n.d.).

- Fisher Scientific. (n.d.).

- ECHEMI. (n.d.). Bromine chloride (BrCl)

- International Paint Singapore Pte Ltd. (n.d.).

- Sigma-Aldrich. (2025, November 6).

- Sigma-Aldrich. (2026, March 5).

- FCMD. (2026, March 20). 2-溴-6-氯己酰氯CAS#41339-26-8. 化规通.

- Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of 2-Bromo-6-chlorotoluene.

- 6-bromohexanoyl chloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 21, 2026.

- Fisher Scientific. (2009, September 14).

- PubChem - NIH. (n.d.). 2-Bromo-6-chlorohexane.

- TSRC. (2013, April 24).

- Safe Work Australia. (2021, January 1). Classifying hazardous chemicals.

- Thermo Fisher Scientific. (2025, October 7).

- University of Illinois Division of Research Safety. (2026, February 26).

- FUJIFILM Wako Chemicals. (n.d.).

- ICSC. (n.d.). ICSC 1713 - BROMINE CHLORIDE.

- New Jersey Department of Health. (2008, June). Hazardous Substance Fact Sheet: Acetyl Chloride.

- ChemicalBook. (2025, May 20). 2-bromohexanoyl chloride.

- National Center for Biotechnology Information. (n.d.).

- CAMEO Chemicals - NOAA. (n.d.).

- Cheméo. (n.d.). 6-Chlorohexanoyl chloride.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-溴-6-氯己酰氯 CAS#41339-26-8 | FCMD全球食品接触材料法规查询-化规通 [hgt.cirs-group.com]

- 3. fishersci.com [fishersci.com]

- 4. Acyl Halides, Sulfonyl Halides, and Chloroformates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. fishersci.com [fishersci.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. nj.gov [nj.gov]

- 11. zycz.cato-chem.com [zycz.cato-chem.com]

- 12. ICSC 1713 - BROMINE CHLORIDE [chemicalsafety.ilo.org]

Thermodynamic and Mechanistic Profiling of 2-Bromo-6-chlorohexanoyl Chloride in Advanced Organic Synthesis

Executive Summary

2-Bromo-6-chlorohexanoyl chloride (CAS: 41339-26-8) is a highly reactive, bifunctional aliphatic acyl halide with the molecular formula C6H9BrCl2O . Featuring both an α -bromo stereocenter (upon substitution) and an ω -chloro terminus, this compound serves as a critical building block in the synthesis of complex pharmacological intermediates, including selective serotonin 4 (5-HT4) receptor agonists[1]. This whitepaper provides an in-depth technical analysis of its thermodynamic properties, the mechanistic driving forces behind its reactivity, and field-proven synthetic protocols designed for application scientists and drug development professionals.

Thermodynamic Property Profile

Empirical thermodynamic data for highly reactive, niche acyl halides are often sparsely documented due to their tendency to hydrolyze rapidly under ambient conditions. Consequently, application scientists rely on Density Functional Theory (DFT) and group additivity methods (e.g., Joback) to predict their thermodynamic behavior and optimize reaction conditions[2].

The presence of the highly electronegative chlorine and bromine atoms significantly alters the electron density of the hexanoyl backbone, lowering the vapor pressure and increasing the enthalpy of vaporization compared to unsubstituted analogs.

Table 1: Predicted Thermodynamic Properties of 2-Bromo-6-chlorohexanoyl Chloride

| Property | Value / Range (Predicted) | Thermodynamic Implication |

| Molecular Weight | 247.95 g/mol | High mass contributes to a higher boiling point and lower volatility. |

| Boiling Point | 280 - 295 °C (at 760 mmHg) | Requires high-vacuum distillation to prevent thermal decomposition during purification. |

| Density | ~1.5 - 1.6 g/cm³ | High density due to heavy halogen incorporation; dictates phase separation dynamics in liquid-liquid extractions. |

| Enthalpy of Vaporization ( ΔHvap ) | 50 - 55 kJ/mol | Strong intermolecular dipole-dipole interactions require significant energy for phase transition. |

| Storage Temperature | 2 - 8 °C | Low thermal energy environment is thermodynamically necessary to arrest spontaneous hydrolysis[1]. |

Mechanistic Thermodynamics of Key Transformations

Nucleophilic Acyl Substitution

The most reactive functional group in 2-bromo-6-chlorohexanoyl chloride is the acyl chloride terminus. The reaction proceeds via a classical two-step addition-elimination mechanism[1].

-

Causality of Reactivity: The carbonyl carbon is rendered highly electrophilic by the inductive electron-withdrawing effects of both the acyl chloride oxygen/chlorine and the adjacent α -bromine atom.

-

Thermodynamic Profile: The initial nucleophilic attack is the rate-determining step, requiring an input of activation energy ( ΔG1‡ ) to overcome steric hindrance and form the tetrahedral intermediate. The subsequent collapse of this intermediate is highly exergonic ( ΔGrxn<0 ), driven by the expulsion of the stable chloride leaving group and the reformation of the strong C=O

π -bond.

Thermodynamic energy profile of nucleophilic acyl substitution for 2-bromo-6-chlorohexanoyl chloride.

Alpha-Bromination Thermodynamics

The introduction of the α -bromine atom is typically achieved via a variant of the Hell-Volhard-Zelinsky (HVZ) reaction[3].

-

Causality of Enolization: Free carboxylic acids possess a thermodynamically unfavorable enolization equilibrium. By converting the acid to an acyl chloride first (or starting directly with 6-chlorohexanoyl chloride), the electron-withdrawing chlorine atom increases the acidity of the α -protons. This shifts the equilibrium, facilitating rapid enolization. The enol intermediate then acts as a nucleophile, attacking molecular bromine ( Br2 ) in a thermodynamically driven process that yields the α -bromo product[1].

Experimental Workflows: A Self-Validating System

To synthesize 2-bromo-6-chlorohexanoyl chloride from basic precursors, a two-stage protocol is employed. This workflow is designed as a self-validating system, incorporating in-process controls to ensure thermodynamic stability and chemical purity.

Protocol 1: Synthesis of 6-Chlorohexanoyl Chloride via Lactone Ring-Opening

The ε -caprolactone ring is thermodynamically stable. Cleaving it requires high thermal energy and a potent electrophilic chlorinating agent[4].

Step-by-Step Methodology:

-

Preparation: Charge a continuous stirred-tank reactor (CSTR) with ε -caprolactone and a catalytic amount of N,N-dimethylpiperidinium chloride.

-

Heating: Elevate the reactor temperature to 170–175 °C. Causality: High heat is required to overcome the activation energy barrier of the stable lactone ring.

-

Chlorination: Co-feed phosgene gas and hydrogen chloride gas over a period of 7 hours. Causality: HCl protonates the lactone oxygen, increasing the electrophilicity of the adjacent carbon, allowing phosgene to attack and open the ring, directly yielding 6-chlorohexanoyl chloride[4].

-

In-Process Control (Sparging): Post-reaction, sparge the mixture with dry nitrogen gas until no residual phosgene is detected. Validation: This prevents toxic off-gassing and unwanted side reactions in the subsequent bromination step.

-

Purification: Isolate the 6-chlorohexanoyl chloride via vacuum distillation to avoid thermal degradation.

Protocol 2: Alpha-Bromination (Acid Chloride Variant)

Starting with the purified 6-chlorohexanoyl chloride, we bypass the need for stoichiometric PBr3 typically required for standard carboxylic acids[3].

Step-by-Step Methodology:

-

Preparation: Charge a glass-lined reactor with 6-chlorohexanoyl chloride under an inert argon atmosphere.

-

Initiation: Heat the mixture to 80–90 °C. Add a catalytic amount of hydrobromic acid (HBr) to initiate enolization.

-

Bromine Addition: Slowly add molecular bromine ( Br2 ) dropwise. Causality: Dropwise addition controls the exothermic nature of the bromination, preventing thermal runaway and di-bromination at the α -carbon.

-

In-Process Control (Monitoring): Monitor the reaction via Gas Chromatography (GC). The disappearance of the red bromine color indicates consumption. Validation: The reaction is complete when GC shows >95% conversion of the starting material.

-

Isolation: Remove dissolved HBr and unreacted Br2 via vacuum degassing. Purify the final 2-bromo-6-chlorohexanoyl chloride via fractional vacuum distillation.

Self-validating synthetic workflow for 2-bromo-6-chlorohexanoyl chloride.

Conclusion

The thermodynamic profile of 2-bromo-6-chlorohexanoyl chloride dictates its handling and application. Its highly exergonic reactivity in nucleophilic acyl substitutions makes it a powerful, albeit sensitive, bifunctional reagent. By understanding the causal thermodynamics behind its synthesis—specifically the energy requirements for lactone ring-opening and the equilibrium shifts in α -enolization—scientists can optimize yields, ensure process safety, and successfully integrate this compound into advanced drug development pipelines.

References

- Google Patents. "EP0253214A1 - Process for the preparation of chlorocarboxylic acid chlorides".

Sources

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-chlorohexanoyl Chloride Precursors

Introduction: The Strategic Importance of Bifunctional Halogenated Acyl Chlorides

In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Bifunctional building blocks, which possess multiple reactive centers, are invaluable tools for medicinal chemists, enabling the streamlined synthesis of novel pharmaceutical intermediates. 2-Bromo-6-chlorohexanoyl chloride stands out as a particularly versatile reagent. Its three distinct reactive sites—the highly electrophilic acyl chloride, the α-bromo substituent amenable to nucleophilic substitution, and the terminal chloroalkane—allow for a programmed, sequential introduction of various functionalities. This guide provides a comprehensive exploration of the robust and scalable synthesis pathways leading to this key intermediate, focusing on its direct precursor, 2-bromo-6-chlorohexanoic acid, and the foundational starting material, 6-chlorohexanoic acid. We will delve into the mechanistic underpinnings of each transformation, providing field-proven protocols and critical insights to guide researchers in their synthetic endeavors.

Part 1: Retrosynthetic Strategy and Core Precursor Synthesis

A logical retrosynthetic analysis of the target molecule, 2-bromo-6-chlorohexanoyl chloride, reveals a clear and efficient synthetic strategy. The acyl chloride can be readily prepared from the corresponding carboxylic acid, 2-bromo-6-chlorohexanoic acid. This α-bromo acid is, in turn, accessible via the selective bromination of 6-chlorohexanoic acid. The synthesis of this chloro-functionalized carboxylic acid represents the crucial first stage of the overall pathway.

Synthesis of 6-Chlorohexanoic Acid: Ring-Opening of ε-Caprolactone

The most direct and atom-economical route to 6-substituted hexanoic acids begins with the ring-opening of ε-caprolactone, a readily available and inexpensive cyclic ester.[1] This transformation can be effectively achieved using concentrated hydrohalic acids. For the synthesis of 6-chlorohexanoic acid, concentrated hydrochloric acid serves as both the nucleophilic chloride source and the acid catalyst for the hydrolysis of the ester linkage.

The mechanism involves the initial protonation of the carbonyl oxygen of ε-caprolactone, which activates the carbonyl carbon for nucleophilic attack by the chloride ion. This is followed by a proton transfer and subsequent elimination of the hydroxyl group as water, leading to the formation of the linear 6-chlorohexanoic acid.[2][3][4]

Caption: Ring-opening of ε-caprolactone to yield 6-chlorohexanoic acid.

Experimental Protocol 1: Synthesis of 6-Chlorohexanoic Acid

-

Materials: ε-caprolactone, concentrated hydrochloric acid (37%), diethyl ether, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ε-caprolactone (1.0 eq).

-

Carefully add concentrated hydrochloric acid (3.0 eq).

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. The reaction should be monitored by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with brine until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 6-chlorohexanoic acid as a liquid or low-melting solid. The product is often of sufficient purity for the next step.

-

Part 2: α-Bromination via Hell-Volhard-Zelinsky Reaction

With 6-chlorohexanoic acid in hand, the next critical transformation is the selective installation of a bromine atom at the α-position (C-2). The Hell-Volhard-Zelinsky (HVZ) reaction is the quintessential method for this purpose, converting a carboxylic acid into an α-bromo acyl bromide, which can then be hydrolyzed to the desired α-bromo carboxylic acid.[5][6]

Mechanism and Rationale

The HVZ reaction proceeds through a multi-step mechanism that explains the choice of reagents—typically bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃).[7][8]

-

Acyl Bromide Formation: PBr₃ first converts the carboxylic acid into the more reactive acyl bromide.[9]

-

Enolization: The acyl bromide, unlike the carboxylic acid, can readily tautomerize to its enol form. This step is crucial as it creates the nucleophilic α-carbon.

-

α-Bromination: The electron-rich enol attacks a molecule of Br₂, forming the α-bromo acyl bromide and releasing HBr.

-

Hydrolysis/Exchange: The resulting α-bromo acyl bromide can then be carefully hydrolyzed during work-up to yield the final 2-bromo-6-chlorohexanoic acid.[5] Alternatively, it can react with unreacted carboxylic acid to regenerate the acyl bromide intermediate, propagating the catalytic cycle.[6]

Caption: The core mechanism of the Hell-Volhard-Zelinsky reaction.

Experimental Protocol 2: Synthesis of 2-Bromo-6-chlorohexanoic Acid

-

Materials: 6-chlorohexanoic acid, phosphorus tribromide (PBr₃), bromine (Br₂), water.

-

Caution: This reaction should be performed in a well-ventilated fume hood as it evolves HBr gas. Bromine is highly corrosive and toxic.

-

Procedure:

-

Place 6-chlorohexanoic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser (with a gas outlet connected to a trap) and a dropping funnel.

-

Add a catalytic amount of PBr₃ (approx. 0.05 eq) to the flask.

-

Heat the mixture gently to 60-70 °C.

-

Slowly add bromine (1.1 eq) dropwise from the dropping funnel. The red color of bromine should dissipate as it is consumed.

-

After the addition is complete, heat the reaction mixture to 80-90 °C for 8-12 hours, or until the evolution of HBr ceases and the mixture becomes a clear, light-yellow/orange.

-

Cool the reaction to room temperature. Very slowly and carefully, add water dropwise to quench the reaction and hydrolyze the acyl bromide. This is an exothermic process.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and then with a saturated sodium thiosulfate solution to remove any residual bromine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 2-bromo-6-chlorohexanoic acid can be purified by vacuum distillation if necessary.

-

Part 3: Final Activation to 2-Bromo-6-chlorohexanoyl Chloride

The final step in the sequence is the conversion of the α-bromo carboxylic acid precursor into the highly reactive acyl chloride. This is a standard transformation in organic synthesis, with several reagents capable of effecting the change.[10] Thionyl chloride (SOCl₂) is widely used due to its effectiveness and the convenient formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.[11]

The reaction mechanism involves the carboxylic acid acting as a nucleophile, attacking the sulfur atom of thionyl chloride. A subsequent rearrangement and elimination of a chloride ion and sulfur dioxide gas yields the desired acyl chloride.[12]

Experimental Protocol 3: Synthesis of 2-Bromo-6-chlorohexanoyl Chloride

-

Materials: 2-bromo-6-chlorohexanoic acid, thionyl chloride (SOCl₂), a catalytic amount of N,N-dimethylformamide (DMF, optional).

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a gas trap, combine 2-bromo-6-chlorohexanoic acid (1.0 eq) and thionyl chloride (1.5-2.0 eq).

-

A single drop of DMF can be added as a catalyst.[12]

-

Gently heat the mixture to reflux (approx. 75-80 °C) for 2-4 hours. The completion of the reaction is indicated by the cessation of gas evolution (SO₂ and HCl).

-

Cool the mixture to room temperature. The excess thionyl chloride can be removed by distillation at atmospheric pressure, followed by vacuum distillation of the product.

-

The final product, 2-bromo-6-chlorohexanoyl chloride, should be collected as a clear, likely yellowish, liquid and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

A highly efficient alternative, adapted from a procedure in Organic Syntheses, combines the α-bromination and acyl chloride formation into a one-pot reaction starting from the carboxylic acid, although this requires careful control of conditions.[13]

Data Summary

The following table provides an overview of the key transformations and expected outcomes for the synthesis of 2-bromo-6-chlorohexanoyl chloride precursors.

| Step | Reaction | Key Reagents | Typical Yield | Purity Notes |

| 1 | Ring-Opening | ε-caprolactone, HCl (conc.) | 85-95% | Generally high; can be used directly in the next step. |

| 2 | α-Bromination (HVZ) | 6-chlorohexanoic acid, PBr₃, Br₂ | 70-85% | May require purification by distillation to remove impurities. |

| 3 | Acyl Chloride Formation | 2-bromo-6-chlorohexanoic acid, SOCl₂ | >90% | Product is typically purified by vacuum distillation. |

Conclusion

The synthesis of 2-bromo-6-chlorohexanoyl chloride is a robust, multi-step process grounded in classic, well-understood organic reactions. The pathway, commencing with the efficient ring-opening of ε-caprolactone, followed by a selective Hell-Volhard-Zelinsky α-bromination, and culminating in the formation of the acyl chloride with thionyl chloride, provides a reliable and scalable route for researchers. By understanding the causality behind each experimental choice—from the activation of the carbonyl in the ring-opening to the critical role of the enol tautomer in the HVZ reaction—scientists can confidently execute and troubleshoot these protocols. This guide provides the foundational knowledge and practical methodologies necessary for drug development professionals to successfully synthesize this valuable bifunctional intermediate for their research programs.

References

-

Du, J.-Z., et al. (2000). New Functional Aliphatic Polyesters by Chemical Modification of Copolymers of ε-Caprolactone with γ-(2-Bromo-2-methylpropionate). ACS Publications. Available at: [Link]

-

ResearchGate. (n.d.). The synthesis of glycopolymers via ROP of ε-caprolactone (CL) and 2-bromo-ε-caprolactone (BrCL) blocks... Available at: [Link]

-

Harpp, D. N., et al. (1977). 2-BROMOHEXANOYL CHLORIDE. Organic Syntheses, 57, 20. Available at: [Link]

-

Ashenhurst, J. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation. Available at: [Link]

-

ResearchGate. (n.d.). Synthetic procedures for the synthesis of two-arm poly(ε-caprolactone)... Available at: [Link]

-

Cossoul, I., et al. (2000). Controlled Ring-Opening Polymerization of ε-Caprolactone Promoted by “in Situ” Formed Yttrium Alkoxides. Macromolecules, 33(6), 1986–1991. Available at: [Link]

-

Industrial Chemicals. (n.d.). 6-Chlorohexanoic acid 96%. Available at: [Link]

-

ResearchGate. (n.d.). Ring‐opening polymerization of ϵ‐CL catalyzed by organic acids. Available at: [Link]

-

ResearchGate. (n.d.). a) Syntheses of precursors 2 a and 2 c. b) Synthesis of precursors 7 a and 7 c. Conditions. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Available at: [Link]

-

WikiMili. (2018, December 2). Hell–Volhard– Zelinsky halogenation. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. Available at: [Link]

-

OUCI. (n.d.). A perspective into ring-opening polymerization of ε-caprolactone and lactides... Available at: [Link]

-

Bexis, P., et al. (2016). Synthesis of degradable poly(ε-caprolactone)-based graft copolymers via a “grafting-from” approach. Polymer Chemistry, 7(32), 5161–5169. Available at: [Link]

-

Chen, Y., et al. (2016). Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles. PMC. Available at: [Link]

-

Coulembier, O., et al. (2015). Benzoic acid-organocatalyzed ring-opening (co)polymerization (ORO(c)P) of l-lactide and ε-caprolactone under solvent-free conditions: from simplicity to recyclability. Polymer Chemistry, 6(3), 449–459. Available at: [Link]

-

Trollsas, M., et al. (1998). Ring-Opening Polymerization of γ-Bromo-ε-caprolactone: A Novel Route to Functionalized Aliphatic Polyesters. Macromolecules, 31(11), 3439–3443. Available at: [Link]

- Google Patents. (n.d.). CN100519504C - Method for making 6-bromocaproic acid.

-

PubChem. (n.d.). 6-Chlorohexanoic acid. Available at: [Link]

-

Wikipedia. (n.d.). Acyl chloride. Available at: [Link]

-

Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Available at: [Link]

-

de la Mata, I., et al. (2019). Overcoming a Conceptual Limitation of Industrial ε‐Caprolactone Production via Chemoenzymatic Synthesis in Organic Medium. ChemCatChem, 11(23), 5806-5811. Available at: [Link]

-

Mol-Instincts. (2025, May 20). 2-chlorohexanoyl chloride. Available at: [Link]

-

Pharmaffiliates. (n.d.). 2-Bromo-6-chlorohexanoyl Chloride. Available at: [Link]

-

Schäfer, J., et al. (2021). Conversion of Cyclohexane to 6-Hydroxyhexanoic Acid Using Recombinant Pseudomonas taiwanensis in a Stirred-Tank Bioreactor. Frontiers in Bioengineering and Biotechnology, 9, 644555. Available at: [Link]

-

NextSDS. (n.d.). 2-BROMO-6-CHLOROHEXANOYL CHLORIDE — Chemical Substance Information. Available at: [Link]

-

Britton, L. N., & Markovetz, A. J. (1977). Bacterial formation and metabolism of 6-hydroxyhexanoate: evidence of a potential role for omega-oxidation. Journal of bacteriology, 132(1), 215–220. Available at: [Link]

-

European Patent Office. (n.d.). Process for the preparation of alpha-bromo,omega-chloroalkanes - EP 0824094 A1. Available at: [Link]

-

Taniguchi, M., et al. (2026, February 24). Refined syntheses of hydrodipyrrin precursors to chlorin and bacteriochlorin building blocks. New Journal of Chemistry. Available at: [Link]

- Google Patents. (n.d.). CN101945847A - Method for producing 6-hydroxy hexanoic acid esters.

Sources

- 1. Frontiers | Conversion of Cyclohexane to 6-Hydroxyhexanoic Acid Using Recombinant Pseudomonas taiwanensis in a Stirred-Tank Bioreactor [frontiersin.org]

- 2. Buy 6-Chlorohexanoic acid | 4224-62-8 [smolecule.com]

- 3. Affordable Price 6-Chlorohexanoic Acid 96%, Industrial-Grade Liquid Chemical [forecastchemicals.com]

- 4. 6-Chlorohexanoic acid | C6H11ClO2 | CID 20209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Acyl chloride synthesis [organic-chemistry.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Acyl chloride - Wikipedia [en.wikipedia.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Troubleshooting 2-Bromo-6-Chlorohexanoyl Chloride Synthesis & Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, scientists, and drug development professionals working with highly reactive bifunctional acyl halides.

Synthesizing and handling 2-bromo-6-chlorohexanoyl chloride presents a unique set of challenges. Because this molecule contains both an α -bromo group and a terminal chloro group, its reactivity profile is exceptionally sensitive. This guide synthesizes field-proven insights and authoritative protocols to help you establish a self-validating system that completely prevents moisture-induced hydrolysis during your workflows.

Part 1: The Mechanistic Causality of Hydrolysis

To prevent failure, we must first understand the chemical causality behind it. Why is 2-bromo-6-chlorohexanoyl chloride so much more prone to hydrolysis than a standard aliphatic acid chloride?

The answer lies in the inductive effect (-I effect) . The highly electronegative bromine atom at the alpha position pulls electron density away from the carbonyl carbon. This significantly increases the partial positive charge ( δ+ ) on the carbonyl carbon, lowering the activation energy required for nucleophilic attack[1]. Consequently, even parts-per-million (ppm) levels of atmospheric moisture are sufficient to rapidly hydrolyze the compound into 2-bromo-6-chlorohexanoic acid and hydrogen chloride (HCl)[2].

Caption: Mechanism of moisture-induced hydrolysis of 2-bromo-6-chlorohexanoyl chloride.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of 2-bromo-6-chlorohexanoyl chloride is consistently low, and IR shows a broad -OH stretch. What is happening? A1: The broad -OH stretch around 3000 cm⁻¹ and a shift in the carbonyl peak to ~1700-1725 cm⁻¹ confirm that your product has hydrolyzed back into the carboxylic acid[3]. Because of the α -bromo group's electron-withdrawing nature, this acid chloride is hyper-reactive towards water[1]. Your current setup is likely exposing the reaction to trace atmospheric moisture. You must transition to strictly anhydrous conditions using [4].

Q2: How do I properly prepare my reaction setup to ensure absolute exclusion of moisture? A2: Standard ambient setups are insufficient. You must use a dual-manifold Schlenk line connected to a high-vacuum pump and an inert gas source[4]. Glassware must be oven-dried at >150 °C to desorb water from the glass walls[5]. Once assembled hot, the apparatus must undergo at least three "purge cycles" (evacuating to <0.1 mbar and backfilling with inert gas)[6]. over nitrogen because its higher density creates a superior protective blanket over the reaction mixture when the flask is temporarily opened.

Q3: Can I use standard aqueous extraction or silica gel to purify this compound? A3: Absolutely not. Acid chlorides cannot be subjected to aqueous workup because they react violently with water[7]. Furthermore, attempting to purify the compound via silica gel chromatography will lead to complete hydrolysis, as silica is slightly acidic and retains significant moisture[8]. The only viable purification method for this compound is fractional vacuum distillation[6].

Q4: If I suspect partial hydrolysis has occurred, can the material be salvaged? A4: If partial hydrolysis has occurred, the material can sometimes be salvaged by re-subjecting the mixture to a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a catalytic amount of anhydrous dimethylformamide (DMF)[8]. However, prevention via rigorous technique is always superior to remediation.

Part 3: Quantitative Data & Benchmarks

To illustrate the critical importance of your experimental choices, the following table summarizes the impact of various handling parameters on the integrity of α -halogenated acid chlorides.

| Parameter | Suboptimal Condition | Optimized Condition | Causality / Impact |

| Glassware Drying | Air-dried or <100 °C | Oven-dried >150 °C overnight | Desorbs bound water from glass walls; prevents immediate interfacial hydrolysis[5]. |

| Inert Gas | Nitrogen (N₂) | Argon (Ar) | Argon is denser than air, providing a superior protective blanket during reagent addition. |

| Vacuum Level | >10 mbar (House vacuum) | <0.1 mbar (High-vacuum pump) | Reduces O₂ and H₂O concentration to <10⁻⁴ mmol, preventing degradation during cycling[6]. |

| Purification | Silica Gel Chromatography | Fractional Vacuum Distillation | Silica gel is acidic and retains water, causing complete hydrolysis of the acid chloride[8]. |

Part 4: Self-Validating Experimental Protocol

A robust protocol must be a self-validating system —meaning it includes built-in checks to confirm success before proceeding to the next step. Below is the definitive methodology for synthesizing 2-bromo-6-chlorohexanoyl chloride from 2-bromo-6-chlorohexanoic acid.

Reagents Required:

-

2-Bromo-6-chlorohexanoic acid (1.0 eq, rigorously dried under high vacuum)

-

Oxalyl chloride (1.2 eq)

-

Anhydrous Dichloromethane (DCM) (Distilled over CaH₂ or from a solvent purification system)

-

Anhydrous Dimethylformamide (DMF, catalytic, 1-2 drops)

Step-by-Step Methodology:

Step 1: Apparatus Preparation & Cycling

-

Dry a 2-neck Schlenk flask, a reflux condenser, and all stir bars in an oven at 150 °C overnight[5].

-

Assemble the apparatus while hot, connect it to the Schlenk line, and perform three vacuum/argon cycles[9].

-

Self-Validation Check: The vacuum gauge must read <0.1 mbar during the vacuum phase. If it does not, you have a leak, and proceeding will result in hydrolysis[6].

Step 2: Reagent Loading

-

Under a positive flow of argon, add the 2-bromo-6-chlorohexanoic acid to the flask.

-

Add anhydrous DCM via a dry, argon-purged syringe.

-

Add catalytic anhydrous DMF.

-

Causality: DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier-Haack intermediate, which accelerates the conversion of the carboxylic acid to the acid chloride without requiring harsh heating.

Step 3: Chlorination

-

Cool the flask to 0 °C using an ice bath to control the initial exothermic reaction.

-

Add oxalyl chloride dropwise via syringe.

-

Self-Validation Check: Immediate gas evolution (CO and CO₂) should be observed. The absence of white fuming inside the flask indicates the system is successfully free of ambient moisture.

-

Remove the ice bath and allow the reaction to stir at room temperature until gas evolution completely ceases (typically 2-4 hours).

Step 4: Concentration and Purification

-

Remove the DCM solvent and excess oxalyl chloride under reduced pressure using the Schlenk line vacuum manifold[5].

-

Purify the crude product via short-path vacuum distillation.

-

Self-Validation Check: The collection of a clear, colorless liquid at the expected boiling point under high vacuum confirms the isolation of pure, unhydrolyzed 2-bromo-6-chlorohexanoyl chloride.

Step 5: Storage

-

Transfer the purified acid chloride into a pre-dried Schlenk tube or glass ampoule inside a glovebox[5].

-

Seal the ampoule or store the tightly capped tube at -20 °C under an argon atmosphere.

Caption: Self-validating Schlenk line workflow for anhydrous synthesis and storage.

References

-

An Illustrated Guide to Schlenk Line Techniques. Schlenk Line Survival Guide. URL: [Link]

-

Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. URL: [Link]

-

Schlenk line. Wikipedia. URL:[Link]

-

Keeping air and moisture out. Vacuubrand. URL: [Link]

-

Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. JoVE. URL: [Link]

-

Chemistry of Acid Halides. LibreTexts. URL: [Link]

-

How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. URL:[Link]

-

What should i reconsider in my experiment for acyl chloride to be formed? ResearchGate. URL:[Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Schlenk line - Wikipedia [en.wikipedia.org]

- 5. molan.wdfiles.com [molan.wdfiles.com]

- 6. Keeping air and moisture out | VACUUBRAND [vacuubrand.com]

- 7. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 8. researchgate.net [researchgate.net]

- 9. jove.com [jove.com]

Technical Support Center: Optimizing 2-Bromo-6-chlorohexanoyl Chloride Acylations

Welcome to the Application Scientist Troubleshooting Portal. Working with polyfunctional electrophiles like 2-bromo-6-chlorohexanoyl chloride requires precise chemoselectivity. Because this molecule contains three distinct reactive sites—an acyl chloride, an α -bromo group, and a terminal primary chloride—it is highly susceptible to competing side reactions such as ketene formation, α -nucleophilic substitution, and unintended intramolecular alkylation.

This guide provides field-proven, mechanistically grounded solutions to help you isolate your target acylated product with high purity and yield.

Part 1: Mechanistic Profiling of the Reagent

To control the reaction, we must first understand the causality of the failures. The α -proton in 2-bromo-6-chlorohexanoyl chloride is highly acidic due to the synergistic electron-withdrawing effects of the adjacent carbonyl and bromine atoms. This makes the molecule exceptionally prone to base-promoted dehydrohalogenation.

Fig 1: Chemoselectivity map of 2-bromo-6-chlorohexanoyl chloride reactive sites.

Part 2: Troubleshooting FAQs

Q1: During N-acylation, my reaction mixture turns dark brown and yields are terrible. What is happening?

The Cause: You are likely using a homogeneous organic base like triethylamine (Et 3 N) or diisopropylethylamine (DIPEA) at room temperature. These bases readily abstract the highly acidic α -proton, eliminating HCl to form an α -bromo ketene intermediate[1]. Ketenes are highly reactive and will rapidly undergo [2+2] cycloadditions, dimerization, or polymerization, resulting in dark, intractable mixtures[2]. The Solution: Switch to a biphasic Schotten-Baumann system using a weak inorganic base (e.g., NaHCO 3 or K 2 CO 3 )[3]. By keeping the base in the aqueous phase and the acid chloride in the organic phase, the base only neutralizes the HCl byproduct at the interface, preventing the localized high pH required for ketene formation.

Q2: I am seeing double-alkylation where the nucleophile attacks both the acyl chloride and the α -bromo position. How do I prevent this?

The Cause: The α -bromo position is highly activated toward S N 2 nucleophilic attack because the adjacent carbonyl group stabilizes the transition state[4]. If your nucleophile (amine or alcohol) is present in excess, or if the reaction is run at elevated temperatures, it will attack the α -carbon after the initial acylation[5]. The Solution: Run the reaction under strict stoichiometric control (1.0 to 1.05 equivalents of nucleophile) and maintain cryogenic temperatures (0 °C to -20 °C). The acyl chloride is orders of magnitude more electrophilic than the α -bromo carbon at low temperatures.

Q3: My Friedel-Crafts acylation is yielding a mixture of cyclic byproducts instead of the linear ketone. Why?

The Cause: Standard Friedel-Crafts acylation utilizes strong Lewis acids like AlCl 3 . While AlCl 3 successfully generates the desired acylium ion, it is also strong enough to activate the terminal primary chloride (and to a lesser extent, the α -bromide)[6]. Once the initial acylation occurs, the Lewis acid activates the alkyl halides on the newly attached chain, driving an intramolecular Friedel-Crafts alkylation that forms cyclic byproducts (e.g., tetralone or indanone derivatives). The Solution: Use a milder Lewis acid such as SnCl 4 or TiCl 4 , which are sufficient to activate the acyl chloride but generally fail to activate primary alkyl chlorides. Alternatively, strictly limit AlCl 3 to 1.05 equivalents and quench the reaction immediately at 0 °C.

Part 3: Quantitative Reagent Selection Matrix

To facilitate rapid decision-making, the following table summarizes the impact of reagent choices on the suppression of side reactions.

| Reaction Type | Reagent System | Ketene Formation Risk | α -Substitution Risk | Intramolecular Cyclization Risk | Expected Target Yield |

| N-Acylation | Et 3 N / DCM / 25 °C | High | Moderate | N/A | < 40% |

| N-Acylation | NaHCO 3 / EtOAc-H 2 O / 0 °C | Low | Low | N/A | > 85% |

| Friedel-Crafts | AlCl 3 (2.5 eq) / DCM / 25 °C | N/A | High (Alkylation) | High | < 30% |

| Friedel-Crafts | SnCl 4 (1.1 eq) / DCM / 0 °C | N/A | Low | Low | 75 - 85% |

Part 4: Self-Validating Experimental Protocols

Protocol A: Chemoselective N-Acylation (Schotten-Baumann Conditions)

This protocol utilizes spatial separation (biphasic conditions) to prevent ketene formation while ensuring complete acylation[3].

Fig 2: Step-by-step workflow for chemoselective biphasic N-acylation.

Methodology:

-

Preparation: Dissolve the target amine (1.0 eq) in a 1:1 mixture of Ethyl Acetate (EtOAc) and water (0.2 M concentration).

-

Base Addition: Add solid NaHCO 3 (2.0 eq) to the biphasic mixture. Stir vigorously to ensure saturation of the aqueous layer. Cool the biphasic mixture to 0 °C using an ice bath.

-

Electrophile Addition: Dilute 2-bromo-6-chlorohexanoyl chloride (1.05 eq) in a small volume of EtOAc. Add this solution dropwise over 30 minutes to the vigorously stirring biphasic mixture.

-

Validation Checkpoint: Observe the organic layer. It should remain clear to pale yellow. If the solution rapidly shifts to dark brown, the stirring is insufficient, leading to localized heating and ketene polymerization.

-

Workup: After 1 hour, separate the phases. Wash the organic layer sequentially with 1N HCl (to remove unreacted amine), saturated NaHCO 3 , and brine. Dry over Na 2 SO 4 and concentrate in vacuo.

Protocol B: Controlled Friedel-Crafts Acylation

This protocol utilizes a milder Lewis acid to prevent terminal chloride activation[6].

Methodology:

-

Preparation: Dissolve the aromatic substrate (1.0 eq) and 2-bromo-6-chlorohexanoyl chloride (1.05 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Cool to 0 °C.

-

Lewis Acid Addition: Slowly add SnCl 4 (1.1 eq) dropwise via syringe.

-

Validation Checkpoint: Monitor the reaction vent with moist pH paper. The evolution of HCl gas confirms the generation and reaction of the acylium ion. The cessation of gas evolution indicates the reaction has plateaued.

-

Quenching: Quench the reaction strictly at 0 °C by slowly pouring the mixture into a beaker of crushed ice and 1N HCl.

-

Workup: Extract with DCM, wash with brine, dry over MgSO 4 , and purify via silica gel chromatography.

Part 5: References

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Revitalizing reformatsky reagent for catalyst-free direct alkylation with unactivated alkyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Barry Trost's Profile | Stanford Profiles [profiles.stanford.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimizing Solvent Choice for 2-Bromo-6-chlorohexanoyl Chloride Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chemoselective functionalization of poly-electrophilic building blocks. 2-Bromo-6-chlorohexanoyl chloride (CAS: 41339-26-8) is a highly versatile but notoriously sensitive trifunctional reagent.

To master this compound, you must understand the causality behind its reactivity. It possesses three distinct reactive sites:

-

Acyl Chloride (Hard Electrophile): Exhibits extremely fast reaction kinetics; highly susceptible to nucleophilic acyl substitution.

-

Alpha-Bromo (Soft Electrophile): Highly activated toward SN2 displacement due to the adjacent electron-withdrawing carbonyl group.

-

Terminal Chloro (Weak Electrophile): A standard primary alkyl halide, requiring forcing conditions or iodide catalysis to react.

The primary challenge in utilizing this compound is achieving chemoselective amidation or esterification at the acyl chloride without inadvertently triggering an SN2 displacement at the alpha-bromo position. This guide synthesizes field-proven insights and mechanistic principles to help you optimize your solvent systems.

Part 1: Troubleshooting & FAQs

Q1: Why am I observing a mixture of products, including alpha-amino amides, during my amidation reactions? A: This is a classic solvent-induced chemoselectivity failure. If you are using polar aprotic solvents like DMF, DMSO, or NMP, you are inadvertently accelerating the SN2 displacement at the alpha-bromo site[1]. Polar aprotic solvents solvate cations effectively but do not form hydrogen bonds with anionic or neutral nucleophiles. This leaves the nucleophile "naked" and highly reactive, promoting double substitution[2]. Solution: Switch to a non-polar or moderately polar aprotic solvent (e.g., Dichloromethane, Toluene, or Dioxane) which slows down SN2 kinetics while allowing the inherently fast acylation to proceed[3]. Keep the reaction strictly at 0 °C.

Q2: My acid chloride is hydrolyzing into a carboxylic acid before the reaction completes. How do I prevent this without using a glovebox? A: Acyl chlorides are highly electrophilic and react rapidly with trace moisture. While strict anhydrous conditions (Schlenk line, molecular sieves) are standard, you can bypass moisture sensitivity by utilizing Schotten-Baumann conditions [4]. Causality: By running the reaction in a biphasic system (e.g., DCM and aqueous NaOH), the amine nucleophile (which is far more nucleophilic than the hydroxide ion) rapidly attacks the acid chloride in the organic layer. The aqueous base simply neutralizes the generated HCl, driving the reaction forward without hydrolyzing the product[4].

Q3: I want to perform a Friedel-Crafts acylation with this compound. Which solvent is optimal? A: Friedel-Crafts acylation requires a Lewis acid catalyst (e.g., AlCl3). You cannot use coordinating solvents like THF, DMF, or Dioxane, as they will form stable complexes with the Lewis acid, completely deactivating it. Solution: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). These halogenated solvents are non-coordinating and provide excellent solubility for the acylium ion intermediate.

Q4: How do I selectively react the terminal chloro group while preserving the alpha-bromo group? A: You cannot do this in a single step because the alpha-bromo group is kinetically far more reactive toward SN2 than the terminal primary chloride. Solution: First, react the acyl chloride. Second, perform a Finkelstein reaction (NaI in Acetone) to selectively convert the terminal chloride into a highly reactive iodide. Finally, perform your target substitution.

Part 2: Solvent Optimization Data

To facilitate rapid decision-making, the following table summarizes the quantitative and qualitative effects of various solvents on 2-bromo-6-chlorohexanoyl chloride chemoselectivity.

| Solvent System | Polarity Index | SN2 Acceleration (Alpha-Bromo) | Acylation Kinetics | Recommended Application |

| Dichloromethane (DCM) | 3.1 | Low | Very Fast | Chemoselective amidation/esterification; Friedel-Crafts. |

| Toluene | 2.4 | Very Low | Fast | High-temperature acylation requiring strict alpha-bromo preservation. |

| 1,4-Dioxane | 4.8 | Low | Fast | Solvent-controlled selective primary amidation[3]. |

| DMF / DMSO | 6.4 / 7.2 | Very High | Very Fast | Double functionalization (Acylation + SN2 displacement). |

| DCM / H₂O (Biphasic) | N/A | Low | Fast | Schotten-Baumann amidation for moisture-sensitive environments[4]. |

Part 3: Visualizing Chemoselectivity Workflows

Fig 1: Chemoselectivity map for 2-bromo-6-chlorohexanoyl chloride based on solvent polarity.

Fig 2: Solvent selection decision tree for targeted functionalization workflows.

Part 4: Self-Validating Experimental Protocols

Protocol A: Chemoselective Amidation (Schotten-Baumann Conditions)

Use this protocol when strict anhydrous conditions are unavailable, or when utilizing water-soluble amine hydrochloride salts.

-

Preparation: In a round-bottom flask, dissolve the primary or secondary amine (1.0 equiv) in a biphasic mixture of Dichloromethane (DCM) and 1M aqueous NaOH (1:1 v/v, 0.2 M concentration).

-

Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

-

Addition: Dilute 2-bromo-6-chlorohexanoyl chloride (1.05 equiv) in a small volume of DCM. Add this solution dropwise to the vigorously stirring biphasic mixture over 15 minutes.

-

Self-Validation Check 1: Monitor the pH of the aqueous layer using indicator paper. Causality: The reaction generates HCl. If the aqueous phase drops below pH 8, the amine will protonate into an unreactive salt, stalling the reaction. Add additional NaOH dropwise if necessary to maintain pH > 9.

-

Self-Validation Check 2: Stop the stirring to let the layers separate. The reaction is complete when TLC (visualized with KMnO₄ stain) shows the complete disappearance of the highly mobile acid chloride spot in the organic layer.

-

Workup: Extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Anhydrous Chemoselective Amidation in DCM

Use this protocol for moisture-sensitive substrates where biphasic conditions are entirely contraindicated.

-

Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert gas (N₂ or Argon).

-

Dissolution: Add the amine (1.0 equiv) and anhydrous Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) to anhydrous DCM (0.1 M). Cool to 0 °C.

-

Addition: Add 2-bromo-6-chlorohexanoyl chloride (1.0 equiv) dropwise via a gas-tight syringe.

-

Self-Validation Check: Causality: As the acyl chloride reacts, HCl is liberated and immediately captured by the TEA/DIPEA base. The immediate formation of a dense, white precipitate (triethylammonium chloride salt) visually confirms that the acylation is proceeding successfully. If the solution remains completely clear after 10 minutes, moisture may have pre-hydrolyzed your acyl chloride stock.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. The white precipitate will immediately dissolve into the aqueous layer. Separate, dry the organic layer over MgSO₄, and concentrate.

Part 5: References

-

Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

-

11.3: Characteristics of the SN2 Reaction Source: Chemistry LibreTexts URL:[Link]

-

The Amide Functional Group: Properties, Synthesis, and Nomenclature Source: Master Organic Chemistry URL:[Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage fun ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00403A [pubs.rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

A Comparative Guide to HPLC Method Validation for 2-Bromo-6-Chlorohexanoyl Chloride Derivatives

This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography (HPLC) methods intended for the analysis of drug substances derived from 2-bromo-6-chlorohexanoyl chloride. As a highly reactive bifunctional molecule, this acyl chloride is a valuable building block in pharmaceutical synthesis. However, its halogenated nature and the reactivity of the acyl chloride group present unique challenges for developing and validating analytical methods for its subsequent derivatives. The final analytical method must be able to accurately quantify the main analyte while separating it from process-related impurities and potential degradants.

This document is designed for researchers, analytical scientists, and drug development professionals. It adheres to the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[1][2][3][4] We will explore the validation of a primary, robust HPLC method and compare its performance against a faster, alternative Ultra-High-Performance Liquid Chromatography (UHPLC) method, providing supporting experimental designs and representative data.

The Analytical Challenge and Method Development Rationale

The primary analytical challenge when dealing with derivatives of 2-bromo-6-chlorohexanoyl chloride lies in ensuring the method is stability-indicating. The presence of two halogen atoms (bromine and chlorine) can influence the molecule's chromatographic retention and its degradation pathways. A robust method must unequivocally separate the active pharmaceutical ingredient (API) from any byproducts of hydrolysis, oxidation, or other stress conditions.[5][6][7]

Causality Behind Chromatographic Choices

-

Primary Method (HPLC): A standard C18 reversed-phase column is selected as the workhorse for its versatility and proven performance in separating moderately polar to non-polar compounds. A gradient elution is employed, starting with a higher aqueous composition, to ensure the retention and separation of any polar, early-eluting impurities, and gradually increasing the organic solvent concentration to elute the main, more hydrophobic analyte. This approach provides high peak capacity, which is essential for resolving complex sample matrices.[8]

-

Alternative Method (UHPLC): To offer a comparative perspective, a UHPLC method is proposed. The use of sub-2 µm particle size columns dramatically increases efficiency and reduces run times. A phenyl-hexyl stationary phase is chosen for this method. This provides an orthogonal separation mechanism compared to the C18 phase by introducing pi-pi interactions, which can alter the elution order of aromatic or unsaturated impurities relative to the main analyte. This orthogonality is invaluable for confirming peak purity and providing a secondary, confirmatory method.

Proposed Chromatographic Conditions

| Parameter | Primary Method (HPLC) | Alternative Method (UHPLC) |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Phenyl-Hexyl, 100 mm x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 30% B to 90% B over 20 min | 35% B to 95% B over 5 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Column Temp. | 30°C | 40°C |

| Detection | UV at 220 nm | UV at 220 nm |

| Injection Vol. | 10 µL | 2 µL |

The Validation Workflow: A Self-Validating System

The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[1][9][10] The process begins with pre-validation checks (System Suitability) and proceeds through a series of experiments to assess the method's performance characteristics.

Caption: High-level workflow for HPLC method validation.

System Suitability Testing (SST)

Expertise & Experience: Before any validation data is collected, the chromatographic system itself must be verified. SST is a non-negotiable prerequisite that ensures the system is performing adequately on the day of analysis. It acts as a daily health check. We use a standard solution of the analyte and a critical pair (the analyte and its closest eluting impurity, if known) to test the system.

Protocol:

-

Equilibrate the HPLC/UHPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure no interfering peaks are present.

-

Perform five replicate injections of a working standard solution (e.g., 100 µg/mL).

-

Calculate the mean and Relative Standard Deviation (%RSD) for peak area and retention time.

-

Determine the theoretical plates (N) and tailing factor (T) for the analyte peak from the first injection.

Trustworthiness: The acceptance criteria below must be met before proceeding with any validation experiment.

| SST Parameter | Acceptance Criteria | Rationale |

| %RSD of Peak Area | ≤ 2.0% | Ensures injection precision and stable detector response.[11] |

| %RSD of Retention Time | ≤ 1.0% | Indicates stable pump performance and column equilibration. |

| Tailing Factor (T) | ≤ 2.0 | A measure of peak symmetry, crucial for accurate integration. |

| Theoretical Plates (N) | ≥ 2000 (HPLC), ≥ 5000 (UHPLC) | A measure of column efficiency and separation power. |

Core Validation Parameters: A Comparative Analysis

Here, we detail the experimental protocols and present comparative (hypothetical) data for the Primary and Alternative methods.

Specificity and Stability-Indicating Nature

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or placebo ingredients.[12][13] For a stability-indicating method, the most rigorous test of specificity is a forced degradation study.[11] The goal is not to completely destroy the drug but to induce 5-20% degradation, which is sufficient to produce and detect the primary degradation products.[5]

Experimental Protocol (Forced Degradation):

-

Acid Hydrolysis: Reflux 10 mg of API in 10 mL of 0.1 M HCl at 80°C for 4 hours.

-

Base Hydrolysis: Reflux 10 mg of API in 10 mL of 0.1 M NaOH at 80°C for 2 hours.

-

Oxidative Degradation: Store 10 mg of API in 10 mL of 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose solid API to 105°C for 48 hours.

-

Photolytic Degradation: Expose solid API to UV light (254 nm) and visible light (1.2 million lux hours) as per ICH Q1B guidelines.

-